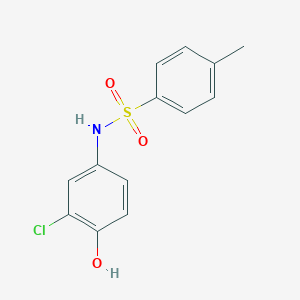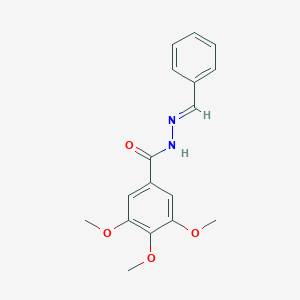
N'-benzylidene-3,4,5-trimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzylidene-3,4,5-trimethoxybenzohydrazide, also known as BTBH, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. BTBH belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond and a substituent on one of the nitrogen atoms.
Scientific Research Applications
N'-benzylidene-3,4,5-trimethoxybenzohydrazide has been studied for its potential pharmacological applications, particularly in the field of cancer research. It has been shown to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. N'-benzylidene-3,4,5-trimethoxybenzohydrazide has also been studied for its potential as an antimicrobial agent, with promising results against bacterial and fungal infections.
Mechanism of Action
The mechanism of action of N'-benzylidene-3,4,5-trimethoxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and survival. N'-benzylidene-3,4,5-trimethoxybenzohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and metastasis.
Biochemical and Physiological Effects:
N'-benzylidene-3,4,5-trimethoxybenzohydrazide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. N'-benzylidene-3,4,5-trimethoxybenzohydrazide has also been shown to modulate the immune response, with potential applications in immunotherapy.
Advantages and Limitations for Lab Experiments
One advantage of using N'-benzylidene-3,4,5-trimethoxybenzohydrazide in lab experiments is its relatively low toxicity compared to other anticancer agents. N'-benzylidene-3,4,5-trimethoxybenzohydrazide has also been shown to have good stability and solubility in various solvents, making it easy to work with in the lab. However, one limitation of using N'-benzylidene-3,4,5-trimethoxybenzohydrazide is its low water solubility, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N'-benzylidene-3,4,5-trimethoxybenzohydrazide. One area of interest is the development of new derivatives of N'-benzylidene-3,4,5-trimethoxybenzohydrazide with enhanced pharmacological properties. Another area of interest is the investigation of the synergistic effects of N'-benzylidene-3,4,5-trimethoxybenzohydrazide with other anticancer agents, such as chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of N'-benzylidene-3,4,5-trimethoxybenzohydrazide and its potential applications in immunotherapy.
Synthesis Methods
The synthesis of N'-benzylidene-3,4,5-trimethoxybenzohydrazide involves the reaction of 3,4,5-trimethoxybenzohydrazide with benzaldehyde in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of the reaction is typically around 60-70%.
properties
Molecular Formula |
C17H18N2O4 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H18N2O4/c1-21-14-9-13(10-15(22-2)16(14)23-3)17(20)19-18-11-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,19,20)/b18-11+ |
InChI Key |
YYSPJNXAGUXEGN-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CC=C2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC=C2 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



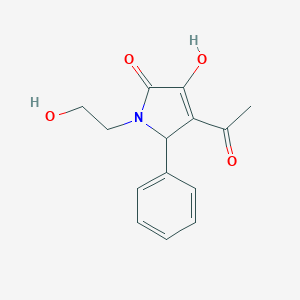

![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)

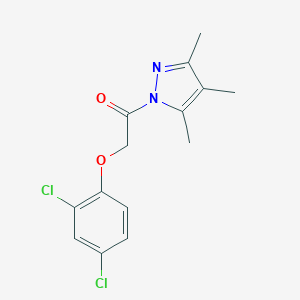
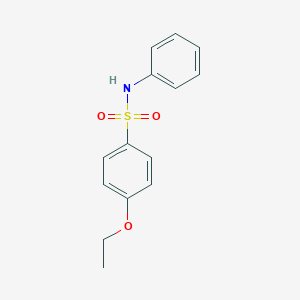

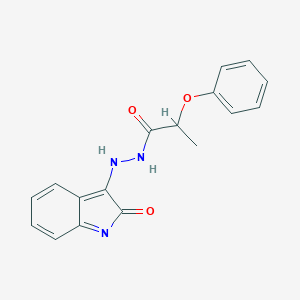
![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)

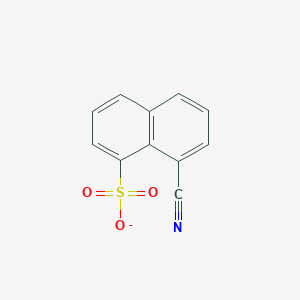
![3-bromo-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230285.png)
![Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester](/img/structure/B230288.png)
